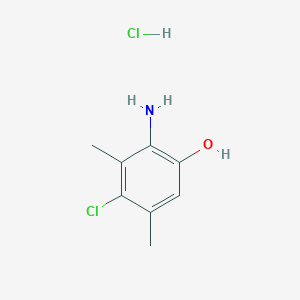

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride” is a compound that contains an amino group (-NH2), a chloro group (-Cl), and two methyl groups (-CH3) on a phenol ring (a benzene ring with a hydroxyl group, -OH). The “hydrochloride” part indicates that it’s a salt formed with hydrochloric acid .

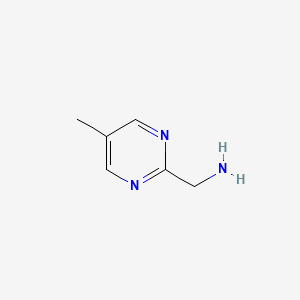

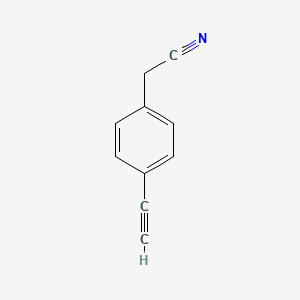

Molecular Structure Analysis

The molecular structure would consist of a phenol ring with the various groups attached at the 2nd, 4th, and 5th positions. The exact spatial configuration would depend on the specific synthesis process and conditions .Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But in general, phenolic compounds can undergo reactions typical of alcohols (due to the -OH group), aromatic compounds (due to the benzene ring), and amines (due to the -NH2 group) .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Pharmacological Research Applications

Phenolic compounds, including structures similar to 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride, have been extensively studied for their various biological and pharmacological effects. Chlorogenic acid, a phenolic acid, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. These activities suggest that related phenolic compounds could be explored for similar therapeutic applications, including managing metabolic disorders like diabetes and obesity, due to their regulatory effects on lipid and glucose metabolism (Naveed et al., 2018).

Environmental Science Applications

In environmental science, phenolic compounds' interactions with pollutants and their role in wastewater treatment are of significant interest. For example, the degradation pathways and by-products of pharmaceuticals and other organic compounds in advanced oxidation processes (AOPs) highlight the importance of phenolic structures in environmental remediation technologies. Research in this area could benefit from studying compounds like 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride for their potential roles in enhancing the degradation of environmental contaminants (Qutob et al., 2022).

Analytical Chemistry Applications

In analytical chemistry, the physicochemical properties of phenolic compounds are leveraged in developing chromatographic methods for separating and analyzing complex mixtures. For instance, hydrophilic interaction chromatography (HILIC) is used for separating polar, weakly acidic, or basic samples, including phenolic compounds. This technique's selectivity for phenolics suggests that derivatives like 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride could be subjects or tools in analytical method development or refinement (Jandera, 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-4-chloro-3,5-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-4-3-6(11)8(10)5(2)7(4)9;/h3,11H,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXYFSATLRRGRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | |

CAS RN |

1052530-87-6 |

Source

|

| Record name | Phenol, 2-amino-4-chloro-3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)